molecular formula C8H11N3 B1419509 5,6,7,8-Tetrahydroquinazolin-4-amine CAS No. 200412-97-1

5,6,7,8-Tetrahydroquinazolin-4-amine

Cat. No.: B1419509
CAS No.: 200412-97-1
M. Wt: 149.19 g/mol
InChI Key: JNNNEXWZHCXUOD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-4-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Derivatives of this core structure demonstrate a broad spectrum of promising biological activities, making them valuable tools for scientific research. Studies have shown that tetrahydroquinazoline derivatives can act as potent and selective inhibitors of human topoisomerase IIα (topoIIα), a validated anticancer target . Notably, unlike some clinically used topoII-targeted drugs that act as poisons, certain derivatives function as catalytic inhibitors without enhancing DNA cleavage, a mechanism that may be associated with a improved safety profile . One such lead compound, ARN-21934, demonstrated excellent potency (IC50 = 2 μM), high selectivity over the topoIIβ isoform, and favorable pharmacokinetic properties, positioning the tetrahydroquinazoline scaffold as highly promising for the development of novel anticancer agents . Beyond oncology, this scaffold shows potential in infectious disease research. Molecular docking studies indicate that novel tetrahydroquinazoline derivatives exhibit high binding affinity toward essential enzymes of Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1, suggesting potential as candidates for new antitubercular agents . Furthermore, specific substituted tetrahydroquinazolin-4-amines have been identified as novel allosteric modulators of the HIV-DAT-tat interaction, which is relevant for investigating NeuroAIDS and related comorbidities, and may alleviate the potentiation of cocaine reward in experimental models . The synthetic versatility of the 5,6,7,8-tetrahydroquinazoline core allows for extensive structure-activity relationship (SAR) studies, enabling optimization for solubility, metabolic stability, and potency across different therapeutic areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNNEXWZHCXUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, offering a mild, high-yielding approach with facile workup procedures.

Reaction Pathway

  • Starting Materials: α-Aminoamidines and bis-benzylidene cyclohexanones
  • Reaction Conditions: Mild conditions, typically in DMF with sodium hydride (NaH) as a base
  • Outcome: Formation of tetrahydroquinazoline derivatives with protecting groups at the C2 position, which can be cleaved to reveal free amino groups

Key Research Findings

  • Yields ranged from 19% to 28% for certain derivatives, with some modifications yielding up to 80%
  • The reaction proceeds smoothly at room temperature or mild heating, with easy purification
  • The protected derivatives can be deprotected using methanol and concentrated HCl at 40°C

Data Table: Synthesis of Tetrahydroquinazoline Derivatives

Step Reagents & Conditions Product Yield (%) Notes
1 α-Aminoamidine + bis-benzylidene cyclohexanone in DMF, NaH 8-(arylidene)-4-aryl tetrahydroquinazoline 19–28 Mild conditions, good workup
2 Deprotection with MeOH + HCl at 40°C Free amino derivatives Functionalization opportunities

Synthesis Using Diarylidencyclohexanones and α-Aminoamidines

Overview

This approach replaces α,β-unsaturated ketones with diarylidencyclohexanones, producing a series of substituted tetrahydroquinazoline derivatives with yields between 47% and 80%.

Reaction Pathway

Research Highlights

  • The method yields higher product quantities compared to earlier protocols
  • Unprotected derivatives can be obtained for further synthetic applications
  • Deprotection of Boc-protected compounds is achieved with methanol and HCl

Data Table: Synthesis of Derivatives 3a-g

Compound Reactants Conditions Yield (%) Remarks
3a-g α-Aminoamidine + diarylidencyclohexanone Pyridine, 100°C, 24h 47–80 High yields, versatile derivatives

Multi-step Synthesis of Specific Derivatives

Example: Synthesis of 6-Amino-Tetrahydroquinazoline Derivatives

  • Involves initial formation of diol intermediates, followed by cyclization and functionalization steps
  • Utilizes reagents such as 3-fluoroaniline, pyridines, and various chlorinated derivatives
  • Yields typically range from 32% to 77%, depending on the specific step and substituents involved

Reaction Conditions Summary

  • Heating at elevated temperatures (around 100°C)
  • Use of solvents like pyridine, DCM, or methanol
  • Deprotection steps often involve acid treatment (HCl) or catalytic hydrogenation

Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Advantages
1 α-Aminoamidines + bis-benzylidene cyclohexanones NaH, DMF Mild, room temp or gentle heating 19–28% Easy workup, protected intermediates
2 α-Aminoamidines + diarylidencyclohexanones Heating at 100°C in pyridine 47–80% High yields, versatile derivatives
3 Multi-step synthesis with chlorinated intermediates Various reagents Elevated temperatures, acid deprotection 32–77% Structural diversity

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different tetrahydroquinazoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

5,6,7,8-Tetrahydroquinazolin-4-amine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.

Synthetic Routes

The synthesis typically involves reactions with α-aminoamidines and bis-benzylidene cyclohexanones under conditions such as pyridine at elevated temperatures. This method yields high purity and good yields of the desired product.

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several key enzymes:

  • Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis in Mycobacterium tuberculosis.
  • Pantothenate Kinase (Mt PanK) : Involved in coenzyme A biosynthesis.
  • FAD-containing Oxidoreductase (DprE1) : Vital for cell wall biosynthesis in bacteria .

These interactions suggest its potential as an antitubercular agent against multidrug-resistant strains of tuberculosis.

Antidiabetic Activity

The compound has also shown promise in inhibiting β-glucosidase, making it a candidate for diabetes treatment. Molecular docking studies predict high binding affinity towards this enzyme, indicating its potential to modulate glucose metabolism .

Medicinal Applications

Antitumor Activity

This compound derivatives have been investigated for their anticancer properties. For instance, certain derivatives act as inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs. These compounds disrupt DNA replication and transcription processes in cancer cells .

Antimicrobial Properties

The compound's derivatives have demonstrated antimicrobial effects against various pathogens. Studies have indicated that modifications to the core structure can enhance these properties significantly.

Industrial Applications

Material Development

In addition to its pharmaceutical potential, derivatives of this compound are being explored for their utility in developing new materials with specific properties. This includes applications in coatings and polymers where enhanced durability or specific chemical interactions are desired.

Table 1: Biological Activities of this compound Derivatives

Compound NameTarget Enzyme/ActivityBiological Activity
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amineDihydrofolate ReductaseAntitubercular
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amineβ-glucosidaseAntidiabetic
Novel tetrahydroquinazoline derivativesTopoisomerase IIAnticancer

Case Study: Inhibition of Mycobacterial Enzymes

A study involving the molecular docking of various tetrahydroquinazoline derivatives against DHFR revealed that certain modifications significantly increased binding affinity. This suggests that strategic structural changes can enhance therapeutic efficacy against tuberculosis .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell’s ability to replicate, making it a potential antitubercular agent . Additionally, its inhibition of β-glucosidase suggests a role in managing diabetes by affecting glucose metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5,6,7,8-tetrahydroquinazolin-4-amine with structurally or functionally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source (Evidence ID)
This compound C₈H₁₀N₃ 4-amine, saturated bicyclic core Kinase inhibition, emulsifier
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-amine C₇H₁₀N₃ Cyclopentane-fused pyrimidine Structural analogue for drug design
N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine C₁₈H₂₃N₃S 2-sulfanyl, 4-dimethylamine Not specified (potential kinase target)
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline C₈H₈Cl₂N₂ 2,4-dichloro substituents Intermediate for anticancer agents
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine C₂₀H₁₆N₃O₂S 6-benzodioxole, 4-amine Potent CDC2-like kinase inhibitor (IC₅₀ = 12 nM)

Key Differences

Bioactivity :

  • The parent compound (this compound) lacks direct kinase inhibition data but serves as a precursor for active derivatives. In contrast, 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine shows potent kinase inhibition due to its extended aromatic system and electron-rich substituents.
  • Substituted 5,6,7,8-tetrahydroquinazolin-2-amine derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), highlighting the importance of the amine position.

Synthetic Accessibility :

  • The parent compound is synthesized in one pot via cyclocondensation, whereas chloro-substituted analogues (e.g., 2,4-dichloro-5,6,7,8-tetrahydroquinazoline) require halogenation steps.

Physicochemical Properties :

  • This compound is water-insoluble but soluble in organic solvents, whereas its 2-amine analogue (CAS 2305-85-3) acts as a surfactant due to its amphiphilic structure.

Toxicity: Derivatives like 5,6,7,8-tetrahydroisoquinolin-4-amine (CAS 130831-67-3) show acute oral toxicity (Category 4) and skin irritation, whereas the parent compound’s safety profile remains understudied.

Research Trends

  • Drug Discovery : Derivatives are prioritized for kinase targets (e.g., CLK1) and CNS disorders (e.g., orexin receptor antagonists).
  • Sustainability : Eco-friendly synthesis methods, such as microwave-assisted reactions, are gaining traction.

Q & A

Q. What are the conventional and advanced synthetic routes for 5,6,7,8-Tetrahydroquinazolin-4-amine, and how do their yields compare?

  • Methodological Answer : Conventional synthesis involves refluxing α-aminoamidines with bis-benzylidene cyclohexanones in ethanol under mild conditions, achieving ~70% yield with TLC monitoring . Advanced methods, such as mechano-chemical grinding, significantly improve efficiency (85.2% yield in 3.5 minutes vs. ~72% over hours for conventional methods) . Table 1 : Synthesis Comparison
MethodYield (%)TimeKey Reagents/Conditions
Conventional Reflux~702–3 hoursEthanol, KOH, TLC monitoring
Mechano-Chemical Grinding85.23.5 minutesSolvent-free, ambient conditions

Q. How can researchers purify and characterize this compound derivatives?

  • Methodological Answer : Purification typically involves vacuum distillation followed by acidification (e.g., diluted HCl) and recrystallization from ethanol or ethyl acetate . Characterization employs:
  • NMR : To confirm hydrogen environments (e.g., δ 2.08–2.49 ppm for cyclohexane CH₂ groups) .
  • IR Spectroscopy : Identification of functional groups (e.g., NH stretches at 3379 cm⁻¹, C=O at 1674 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z 256) .

Q. What are the primary biological targets of this compound, and how are binding affinities assessed?

  • Methodological Answer : Derivatives target enzymes like dihydrofolate reductase (DHFR) and β-glucosidase, with binding affinities evaluated via:
  • Molecular Docking : AutoDock Vina optimizes binding mode predictions using multithreading for efficiency .
  • Enzyme Assays : IC₅₀ values determined using fluorometric or colorimetric substrates .
    Table 2 : Example Binding Data
Target EnzymeDerivative StructureBinding Affinity (ΔG, kcal/mol)
Mycobacterium DprE1N-substituted variants-9.2 to -10.5
β-Glucosidase4-Methoxyphenyl derivativeIC₅₀ = 12.3 µM

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental binding data for quinazoline derivatives?

  • Methodological Answer : Discrepancies between in vitro and in silico results often arise from solvation effects or conformational flexibility. Strategies include:
  • MD Simulations : Assess ligand-protein stability over 100+ ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
  • Consensus Docking : Combine AutoDock Vina with Glide/SP for improved accuracy .

Q. What stereochemical challenges arise in synthesizing enantiopure derivatives, and how can they be addressed?

  • Methodological Answer : Racemic mixtures form due to the compound’s planar chirality. Resolution strategies:
  • Chiral Resolving Agents : Use (R)- or (S)-mandelic acid for diastereomeric salt formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed aminations .
    Key Consideration : Monitor enantiomeric excess (ee) via chiral HPLC or VCD spectroscopy .

Q. How can this compound derivatives be optimized for catalytic applications?

  • Methodological Answer : Ligand design focuses on introducing donor groups (e.g., phosphine, pyridine) to enhance metal coordination. Example:
  • Iron(II) Complexes : Catalyze ε-caprolactone polymerization (95% conversion, PDI = 1.2) via controlled ROP .
  • Iridium(III) Complexes : Exhibit circularly polarized luminescence (CPL) for optoelectronic applications .

Q. What analytical approaches validate the antioxidant mechanisms of derivatives predicted by DFT studies?

  • Methodological Answer : DFT-predicted radical scavenging (e.g., HAT vs. SET mechanisms) is validated experimentally via:
  • DPPH Assay : Measure IC₅₀ for radical quenching (e.g., 7b derivative: IC₅₀ = 8.7 µM) .
  • ESR Spectroscopy : Directly detect stable radical intermediates (e.g., phenoxyl radicals) .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate docking results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Reaction Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations for Mannich reactions .
  • Safety Protocols : Handle derivatives with acute toxicity (H302) under fume hoods with PPE (gloves, goggles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroquinazolin-4-amine

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